Camicinal hydrochloride CAS number 923565-21-3 data
Camicinal hydrochloride CAS number 923565-21-3 data
An In-Depth Technical Guide to Camicinal Hydrochloride (CAS: 923565-21-3): A Potent Motilin Receptor Agonist
Introduction
Camicinal hydrochloride (formerly GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] Developed to address the clinical need for effective treatments for gastric motility disorders, Camicinal emerged as a promising therapeutic candidate for conditions such as gastroparesis and feed intolerance in critically ill patients.[2][3][4] Unlike macrolide antibiotics such as erythromycin, which also act as motilin agonists but are limited by antibiotic resistance and tachyphylaxis, Camicinal is a non-motilide structure designed for greater receptor specificity and suitability for more chronic use.[2][5][6] This guide provides a comprehensive technical overview of Camicinal hydrochloride, detailing its mechanism of action, pharmacodynamic effects, and the experimental models used for its evaluation.
Physicochemical Properties
Camicinal hydrochloride is the hydrochloride salt of Camicinal. Its core structure was designed to optimize interaction with the human motilin receptor.[7]
| Property | Data | Reference |
| IUPAC Name | 1-{4-[(3-Fluorophenyl)amino]-1-piperidinyl}-2-(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)ethanone | [8] |
| CAS Number | 923565-21-3 | [8] |
| Molecular Formula | C₂₅H₃₃FN₄O | [8] |
| Molar Mass | 424.564 g/mol | [8] |
Mechanism of Action: Motilin Receptor Agonism
Camicinal exerts its prokinetic effects by selectively activating the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) predominantly found in the upper GI tract.[1][5][9] These receptors are densely expressed on smooth muscle cells and enteric neurons.[5]
The natural ligand, motilin, is a 22-amino acid peptide that plays a crucial role in initiating the migrating motor complex (MMC), a series of powerful, cyclical contractions in the stomach and small intestine during fasting.[5][10] This "housekeeping" function clears the stomach of undigested debris and prevents bacterial overgrowth.[5]
Activation of the motilin receptor by an agonist like Camicinal triggers a downstream signaling cascade:
-
G Protein Coupling: The receptor couples to Gαq and Gα13 subunits.[11]
-
PLC Activation: This activates Phospholipase C (PLC).[12]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of intracellular calcium (Ca²⁺).[12][13]
-
Muscle Contraction: The elevated cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chain 20 (MLC20), resulting in smooth muscle contraction.[11][13]
Camicinal has been shown to facilitate enteric cholinergic activity, potentiating nerve-mediated contractions, which contributes to its sustained prokinetic effect.[6][9]
Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that Camicinal effectively accelerates gastric emptying in various populations without significantly impacting esophageal, small bowel, or colonic transit times.[14]
| Study Population | Dose | Key Finding | Reference |
| Healthy Male Volunteers | 125 mg (single dose) | Accelerated Gastric Emptying Time (GET) by an average of 115.4 minutes compared to placebo (p=0.009). | [14] |
| Feed-Intolerant Critically Ill Patients | 50 mg (single enteral dose) | Accelerated GET (from 121 min to 65 min) and increased glucose absorption in patients with detectable plasma concentrations of the drug. | [3][4] |
| Type 1 Diabetes with Gastroparesis | Single oral dose | Significantly accelerated gastric emptying of solids. The drug was well-tolerated. | [7] |
These findings underscore Camicinal's targeted effect on gastric motility, making it a valuable agent for gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction.[2] The drug has been shown to address both the symptoms and the underlying dysmotility with no significant adverse effects or tachyphylaxis reported in early trials.[2]
Experimental Protocols & Methodologies
The evaluation of Camicinal and other motilin agonists relies on established in vitro and in vivo models to assess receptor affinity, functional activity, and physiological effects.
In Vitro Protocol: Isolated Tissue Contractility Assay
This assay directly measures the contractile response of GI smooth muscle to a test compound, providing a functional measure of motilin receptor agonism. Rabbit duodenum is often used as it has motilin receptors that are pharmacologically similar to humans.[5][15]
Methodology:
-
Tissue Preparation: A segment of rabbit duodenum is harvested and placed in Krebs solution. Longitudinal or circular smooth muscle strips are carefully dissected.
-
Mounting: The tissue strip is mounted in an organ bath filled with aerated Krebs solution at 37°C. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension (e.g., 1g) for 60-90 minutes, with regular washing.
-
Viability Check: A reference agonist (e.g., carbachol) is added to confirm tissue viability and contractile capability.[15]
-
Compound Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of Camicinal hydrochloride to the bath.
-
Data Acquisition: The force of contraction is recorded. Data are typically expressed as a percentage of the maximal contraction induced by a reference agonist.
In Vivo Protocol: Streptozotocin-Induced Diabetic Gastroparesis Model
Animal models are essential for studying gastroparesis in a systemic context. Rodent models are commonly used, although it is important to note that rats and mice have motilin receptor pseudogenes, meaning their motilin system is not functional.[5] Therefore, prokinetic effects in these models are not mediated by the motilin receptor but can assess general improvements in gastric emptying. Rabbits and dogs are better translational models for studying motilin-specific effects.[5][6] However, the streptozotocin (STZ) rat model is a widely accepted standard for inducing diabetic gastroparesis.[16][17][18]
Methodology:
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.[17][18]
-
Induction of Diabetes: A single intraperitoneal (IP) injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate buffer is administered to induce hyperglycemia, characteristic of Type 1 diabetes.[16][17][18] Control animals receive the buffer vehicle.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Levels consistently >16.7 mmol/L confirm a diabetic state.
-
Gastroparesis Development: Animals are maintained for a period (typically 8 weeks) to allow for the development of diabetic complications, including gastroparesis.[17][18]
-
Measurement of Gastric Emptying:
-
Animals are fasted overnight.
-
A non-absorbable, solid marker (e.g., phenol red-containing meal or radiolabeled tracer) is administered by oral gavage.
-
After a set time (e.g., 90-120 minutes), the animal is euthanized.
-
The stomach is harvested, and its contents are analyzed to quantify the amount of marker remaining.
-
Gastric emptying is calculated as the percentage of the marker that has passed from the stomach.
-
-
Drug Administration: Camicinal or a vehicle is administered orally or intravenously prior to the test meal to assess its effect on the delayed gastric emptying.
Conclusion and Future Outlook
Camicinal hydrochloride is a well-characterized, selective motilin receptor agonist that demonstrated significant potential as a prokinetic agent. Its targeted action on accelerating gastric emptying, combined with a favorable safety profile in early clinical trials, positioned it as a promising candidate for treating gastroparesis and other GI motility disorders.[2] While its clinical development did not progress beyond Phase II trials, the extensive research on Camicinal has provided invaluable insights into the pharmacology of the motilin receptor.[5] The methodologies and findings from its investigation continue to inform the ongoing search for safe and effective long-term treatments for patients suffering from debilitating GI dysmotility.
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